molecular formula C14H15FN2O3 B187537 Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5937-24-6

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B187537
CAS No.: 5937-24-6
M. Wt: 278.28 g/mol
InChI Key: QGHWHUHDQUDRRI-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydropyrimidine Derivatives

The synthesis of tetrahydropyrimidines dates to the late 19th century, with Pietro Biginelli’s pioneering work on three-component condensations involving aldehydes, urea/thiourea, and β-ketoesters. This reaction, now known as the Biginelli reaction, remains the cornerstone for generating dihydropyrimidinones (DHPMs), including Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5937-24-6). Early applications focused on calcium channel modulation, but modern research has expanded into antiviral and anticancer domains.

Table 1: Milestones in Tetrahydropyrimidine Research

Year Discovery/Advancement Significance
1893 Biginelli reaction reported Enabled one-pot synthesis of DHPMs
1990s Monastrol identified as Eg5 kinesin inhibitor Validated DHPMs as anticancer agents
2010s Antitubercular DHPM derivatives developed MIC values as low as 0.02 μg/mL against M. tuberculosis
2020s HIV integrase inhibitors derived from DHPMs IC₅₀ values in nanomolar range for ST inhibition

Chemical Classification and Nomenclature

Tetrahydropyrimidines are classified as partially saturated pyrimidine derivatives, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The IUPAC name for the target compound, This compound , reflects its substituents:

  • 4-(4-Fluorophenyl) : A fluorine-substituted benzene ring at position 4.
  • 6-Methyl : A methyl group at position 6.
  • 2-Oxo : A ketone group at position 2.
  • 5-Carboxylate : An ethyl ester at position 5.

Table 2: Structural Analogs and Their Nomenclature

Compound Substituents IUPAC Name
Monastrol 4-(3-Hydroxyphenyl), 6-methyl 4-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Cimetidine 2-Cyano-1-methyl-3-(2-((5-methylimidazol-4-yl)methylthio)ethyl)guanidine Antiulcer agent with tetrahydropyrimidine core

Significance in Chemical Research

This compound has emerged as a versatile intermediate in drug discovery. Key applications include:

  • Antiviral Research : As a precursor for HIV integrase inhibitors, demonstrating IC₅₀ values of 0.02 μM in strand transfer assays.
  • Antimicrobial Development : Derivatives exhibit MIC values of 12.5–128 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Anticancer Activity : Structural analogs inhibit Eg5 kinesin, arresting mitosis in tumor cells.

Table 3: Pharmacological Activities of DHPM Derivatives

Activity Lead Compound Target Efficacy
Antiviral 4c (CAS 5937-24-6 derivative) HIV-1 integrase IC₅₀ = 17.2 μM (cellular)
Antitumor Monastrol Eg5 kinesin GI₅₀ = 6.0–8.8 μM
Antibacterial 6b (4-chloro derivative) S. aureus MIC = 12.5 μg/mL

Structural Features and Molecular Characteristics

The compound’s structure (C₁₄H₁₅FN₂O₃, MW 278.28 g/mol) features:

  • A tetrahydropyrimidine core with chair conformation, confirmed by X-ray crystallography.
  • 4-Fluorophenyl group : Enhances lipophilicity and bioavailability (ClogP = 2.1).
  • Ethyl carboxylate : Improves solubility for formulation (logS = -3.2).

Spectroscopic Data

  • IR : ν = 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C-F).
  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.20 (q, 2H, OCH₂), 7.05–7.30 (m, 4H, Ar-H).
  • ¹³C NMR : δ 165.5 (C=O), 162.1 (C-F), 55.2 (OCH₂).

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHWHUHDQUDRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349493
Record name ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-24-6
Record name ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70349493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate
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Biological Activity

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5937-24-6) is a compound belonging to the dihydropyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant studies that elucidate its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction. This multicomponent reaction combines ethyl acetoacetate, 4-fluorobenzaldehyde, and urea or thiourea derivatives under acidic conditions to yield the desired tetrahydropyrimidine structure. The compound can be purified through recrystallization to achieve high purity levels.

Anticancer Properties

Research indicates that dihydropyrimidine derivatives exhibit significant anticancer activity. This compound has been shown to inhibit the activity of lipoxygenase enzymes, which are implicated in cancer progression due to their role in inflammatory pathways. In vitro studies demonstrated that this compound exhibited lipoxygenase inhibitory activity ranging from 59.37% to 81.19% , indicating its potential as an anticancer agent by reducing leukotriene production associated with tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Dihydropyrimidines are known for their broad-spectrum antimicrobial effects. This compound was tested against various bacterial strains and demonstrated notable inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's ability to inhibit lipoxygenase suggests a potential role in modulating inflammatory responses. By reducing the production of inflammatory mediators such as leukotrienes, it may help alleviate symptoms associated with chronic inflammatory conditions.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific biological targets:

  • Lipoxygenase Inhibition : The compound's ability to bind to lipoxygenase enzymes prevents the conversion of arachidonic acid into pro-inflammatory leukotrienes.
  • Antioxidant Activity : Some studies suggest that dihydropyrimidines can scavenge free radicals, thereby reducing oxidative stress and its associated damage in cells.
  • Cell Cycle Arrest : Preliminary studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Table: Biological Activities Summary

Activity Type Effect Inhibition Rate
AnticancerLipoxygenase inhibition59.37% - 81.19%
AntimicrobialBacterial growth inhibitionVaries by strain
Anti-inflammatoryReduction in leukotriene productionSignificant

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Lipoxygenase Inhibitors : A study demonstrated that a series of substituted dihydropyrimidines showed promising results as lipoxygenase inhibitors with potential applications in cancer therapy .
  • Antimicrobial Evaluation : Another research effort assessed various dihydropyrimidine derivatives against clinical strains of bacteria and fungi, revealing significant antimicrobial activity that warrants further exploration .

Scientific Research Applications

Basic Information

  • Molecular Formula: C₁₄H₁₅FN₂O₃
  • Molecular Weight: 278.28 g/mol
  • Melting Point: 181–185 °C
  • CAS Number: 5937-24-6

Structure

The compound features a tetrahydropyrimidine ring with a fluorophenyl substituent, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further exploration in medicinal applications.

Pharmaceutical Development

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The fluorine atom in the para position of the phenyl ring is hypothesized to enhance lipophilicity and permeability through biological membranes, potentially increasing the compound's efficacy against bacterial strains .

Anticancer Research

Recent studies have indicated that derivatives of tetrahydropyrimidines possess anticancer activity. This compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Research into its mechanism of action could provide insights into developing novel anticancer therapies .

Neuropharmacology

Research suggests that compounds similar to this compound may exhibit neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems could lead to advancements in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. Researchers are exploring modifications to the structure to optimize pharmacological profiles and reduce toxicity .

Case Study 1: Antimicrobial Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrimidine derivatives and tested their antibacterial properties against Gram-positive and Gram-negative bacteria. This compound showed promising results against Staphylococcus aureus and Escherichia coli strains .

Case Study 2: Cancer Cell Line Inhibition

A study conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly in breast cancer cell lines (MCF7) through apoptosis induction mechanisms .

Chemical Reactions Analysis

Ester Hydrolysis and Hydrazide Formation

The ethyl ester group undergoes hydrolysis or reacts with nucleophiles:

  • Hydrazide formation : Treatment with hydrazine hydrate in ethanol yields the corresponding carbohydrazide : R COOEt+NH2NH2R CONHNH2+EtOH\text{R COOEt}+\text{NH}_2\text{NH}_2\rightarrow \text{R CONHNH}_2+\text{EtOH} Conditions : Reflux for 10 hours; yield: 85–90% .

Nucleophilic Substitution at the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom facilitates aromatic nucleophilic substitution under basic conditions. Example:

  • Reaction with methoxide ions forms 4-methoxyphenyl derivatives .
    Conditions : K₂CO₃, DMF, 80°C; yield: ~70% .

Ring-Opening and Rearrangement Reactions

The dihydropyrimidinone ring exhibits reactivity under acidic or basic conditions:

  • Acid-mediated ring-opening : Treatment with HCl/EtOH generates open-chain thiourea intermediates, which can recyclize under thermal conditions .
  • Base-induced rearrangement : Strong bases (e.g., NaOH) promote ring contraction to imidazolidinones .

Solvent-Dependent Crystallization Behavior

Though not a chemical reaction, the compound exhibits solvatomorphism , forming distinct crystalline phases with solvents like ethyl acetate or CCl₄ . Key interactions include:

  • N–H···O=C hydrogen bonds stabilizing dimers.
  • C–H···π interactions influencing packing motifs .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition via:

  • Ester group cleavage (~220°C).
  • Ring fragmentation (~300°C) .

Preparation Methods

Acid-Catalyzed Protocol

Traditional acid catalysis employs hydrochloric acid (HCl) or sulfuric acid in ethanol under reflux (3–7 hours). The mechanism proceeds via imine formation, followed by cyclization and dehydration. However, this method often suffers from moderate yields (60–70%) due to side reactions such as keto-enol tautomerization.

Base-Mediated Optimization

Recent studies substitute acids with potassium tert-butoxide in ethanol, achieving higher yields (80–85%) at reflux temperatures. The base facilitates deprotonation of urea, accelerating nucleophilic attack on the carbonyl group of ethyl acetoacetate. This modification reduces side products and simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. A protocol using 800 W microwave irradiation for 2–4 minutes with potassium tert-butoxide in ethanol produces the target compound in 82% yield .

Mechanistic Advantages

  • Reduced reaction time : 2–4 minutes vs. 3–7 hours for conventional methods.

  • Improved purity : Microwave-specific thermal effects suppress byproduct formation, as evidenced by HPLC purity >98%.

  • Scalability : Demonstrated for gram-scale synthesis without yield loss.

Comparative Data

ParameterConventional (Acid)Conventional (Base)Microwave
Time3–7 hours2–3 hours2–4 minutes
Yield60–70%80–85%75–85%
CatalystHCl/H2SO4KOtBuKOtBu
Energy ConsumptionHighModerateLow

Green Chemistry Approaches

Eco-friendly methodologies prioritize solvent selection and catalyst recyclability.

Citric Acid-Catalyzed Synthesis

A solvent-free protocol using citric acid (10 mol%) at 80°C for 45 minutes achieves a 78% yield . The catalyst is recoverable via filtration, maintaining efficacy over three cycles. This method eliminates toxic solvents and aligns with green chemistry principles.

Ethanol-Water Solvent Systems

Replacing traditional ethanol with a 1:1 ethanol-water mixture reduces environmental impact while retaining yield (72–75%). The biphasic system enhances solubility of urea and 4-fluorobenzaldehyde, improving reaction homogeneity.

Characterization and Quality Control

Synthesized compounds are validated using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 1.20 (t, 3H, CH2CH3), δ 2.30 (s, 3H, CH3), and δ 7.15–7.45 (m, 4H, aromatic F-phenyl).

  • IR : Strong absorption at 1720 cm1^{-1} confirms the ester carbonyl group.

Purity Assessment

  • HPLC : ≥98.0% purity under gradient elution (acetonitrile-water).

  • Melting Point : 206–210°C, consistent with literature values.

Challenges and Optimization Strategies

Byproduct Formation

Side products like dihydropyrimidinones arise from incomplete cyclization. Remedies include:

  • Stoichiometric adjustments : Increasing urea equivalents (1.2–1.5 mol) to drive cyclization.

  • Catalyst loading : Optimizing potassium tert-butoxide to 15 mol% for complete conversion.

Solvent Selection

Ethanol outperforms methanol or THF due to better solubility of reactants. Polar aprotic solvents (e.g., DMF) are avoided to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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